![molecular formula C12H17NO2 B1484835 trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol CAS No. 2165671-71-4](/img/structure/B1484835.png)
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol
Overview
Description
“trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” is a complex organic compound . It is a type of cyclobutane, a class of compounds that contain a four-membered carbon ring . Cyclobutanes are found in a variety of natural products, including terpenoids, alkaloids, and steroids . They are known for their unique structures and potent biological activities .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds like “trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” has seen significant advances in recent years . One method involves the treatment of a precursor compound with a catalytic amount of a cationic titanocene complex in the presence of TMSCl and 2,4,6-collidine . This results in the formation of the desired trans-cyclobutanol, along with its cis-isomer, in an 89:11 mixture .Molecular Structure Analysis
The molecular structure of “trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” is characterized by a four-membered cyclobutane ring . This ring structure is a critical core skeleton in the molecule .Chemical Reactions Analysis
Cyclobutane-containing compounds like “trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” can undergo a variety of chemical reactions . For example, they can be formed through a [2+2] cycloaddition reaction .Scientific Research Applications
Pharmaceutical Research: Synthesis of Novel Drug Candidates
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol: is a valuable precursor in the pharmaceutical industry. Its unique structural features facilitate the development of new therapeutics. For instance, its cyclobutane core and phenoxyethyl amino group can be utilized to create compounds targeting neurological disorders and metabolic diseases .
Agrochemical Development: Pesticides and Herbicides
In agrochemical research, this compound’s reactivity allows for the synthesis of pesticides and herbicides with improved efficacy and selectivity. The compound’s stability and reactivity under various conditions make it suitable for creating formulations that are more environmentally friendly and targeted .
Material Science: Advanced Polymer Synthesis
The versatility of trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol extends to material science, where it serves as a monomer or cross-linker in polymer synthesis. Its incorporation into polymers can enhance properties such as durability, flexibility, and resistance to chemicals .
Catalysis: Enantioselective Synthesis
This compound can act as a chiral ligand or catalyst in enantioselective synthesis, which is crucial for producing optically active pharmaceuticals. Its unique structure can induce chirality in the resulting molecules, a key aspect in drug effectiveness .
Biochemistry: Molecular Probes
Researchers can use trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol to design molecular probes that bind selectively to proteins or nucleic acids. This application is vital for understanding biological processes and developing diagnostic tools .
Nanotechnology: Building Blocks for Nanomaterials
The compound’s ability to form stable structures at the nanoscale makes it a candidate for constructing nanomaterials. These materials have applications in electronics, photonics, and as drug delivery systems .
Environmental Science: Pollutant Remediation
Lastly, the compound’s reactivity can be harnessed in environmental science for pollutant remediation. It could potentially be involved in breaking down harmful chemicals or in the synthesis of compounds that can neutralize pollutants .
Each application highlights the compound’s multifaceted role in advancing scientific research and underscores its potential to contribute significantly to various fields of study. The compound’s unique blend of reactivity and selectivity makes it an invaluable tool for researchers and chemists .
Future Directions
The future directions for research on “trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” and similar compounds are promising. The unique structures and potent biological activities of cyclobutane-containing compounds make them interesting targets for further study . New strategies for the construction of cyclobutane rings have greatly emerged during the last decade , suggesting that there are still many possibilities to explore in this field.
properties
IUPAC Name |
(1R,2R)-2-(2-phenoxyethylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-7-6-11(12)13-8-9-15-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHYKWKLFUZNS-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.